Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of 2-Cyclopropyl-2-methoxyethan-1-amine in Drug Discovery
Content Type: Technical Whitepaper
Author Persona: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
In modern fragment-based drug discovery (FBDD), the transition from a "hit" to a "lead" often necessitates precise modulation of physicochemical properties without significantly altering the molecular weight or ligand efficiency (LE). 2-Cyclopropyl-2-methoxyethan-1-amine (CAS: 1249865-85-7) has emerged as a high-value chiral building block, offering a unique solution to common DMPK (Drug Metabolism and Pharmacokinetics) liabilities.
This guide analyzes the molecule not merely as a reagent, but as a strategic pharmacophore.[1] By incorporating the cyclopropyl moiety adjacent to a methoxy ether, medicinal chemists can simultaneously restrict conformational entropy and block metabolic "soft spots" (specifically CYP450-mediated oxidation), while the amine functionality serves as a versatile vector for scaffold attachment.
Structural Biology & Pharmacophore Analysis[2]
The "Cyclopropyl Effect" in Medicinal Chemistry
The cyclopropyl group is a bioisostere of the isopropyl group and the alkene double bond, yet it possesses distinct electronic properties due to the significant ring strain (~27.5 kcal/mol) and the
-character of its C-C bonds (Walsh orbitals).
Metabolic Shielding: Unlike linear alkyl chains (e.g.,
-propyl or ethyl), the cyclopropyl C-H bonds are shorter and stronger ( character), making them resistant to hydrogen atom abstraction by Cytochrome P450 enzymes.
Conformational Locking: The rigid ring reduces the degrees of freedom of the attached side chain. When 2-Cyclopropyl-2-methoxyethan-1-amine is coupled to a core scaffold, it forces the methoxy group into a specific spatial vector, often improving binding affinity by reducing the entropic penalty upon binding.
The Methoxy-Amine Synergy
The presence of the methoxy group at the 2-position (beta to the amine) introduces a permanent dipole and a hydrogen bond acceptor. This is critical for:
LogD Modulation: Lowering lipophilicity compared to a pure cyclopropyl-ethyl chain, thereby improving solubility.
Solvent Front Interactions: In kinase inhibitors, this ether oxygen often engages water networks at the solvent interface of the ATP-binding pocket.
Experimental Protocols
Synthesis of Chiral 2-Cyclopropyl-2-methoxyethan-1-amine
Note: While racemic mixtures are available, the therapeutic potential usually lies in the (S)-enantiomer. The following describes a chemo-enzymatic route favored for high enantiomeric excess (ee).
Objective: Synthesis of (S)-1-cyclopropyl-2-methoxyethanamine via Transaminase.
Reagents:
Substrate: 1-Cyclopropyl-2-methoxyethanone
Enzyme: ATA-113 (Omega-Transaminase)
Amine Donor: Isopropylamine (1.0 M)
Co-factor: PLP (Pyridoxal-5'-phosphate)
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Methodology:
Preparation: Dissolve 1-Cyclopropyl-2-methoxyethanone (50 mM final conc.) in the phosphate buffer containing PLP (1 mM).
Initiation: Add Isopropylamine (1.0 M) to shift the equilibrium. Adjust pH back to 7.5 if necessary.
Biocatalysis: Add ATA-113 (2 g/L) and incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
Quenching: Acidify reaction mixture to pH 2.0 using 6N HCl to stop enzymatic activity.
Work-up: Wash the aqueous phase with MTBE (Methyl tert-butyl ether) to remove unreacted ketone.
Isolation: Basify the aqueous layer to pH 12 using 10N NaOH. Extract the free amine into DCM (Dichloromethane) (3x).
Purification: Dry organic layer over
, filter, and concentrate. If high purity is required, form the HCl salt by adding 4N HCl in dioxane.
General Procedure: Amide Coupling (Lead Derivatization)
Objective: Coupling the amine building block to a Carboxylic Acid Scaffold (R-COOH).
Reagents:
Scaffold: R-COOH (1.0 eq)
Amine: 2-Cyclopropyl-2-methoxyethan-1-amine HCl salt (1.2 eq)
Coupling Agent: HATU (1.5 eq)
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Anhydrous)
Workflow:
Dissolve R-COOH in anhydrous DMF (0.1 M concentration).
Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
Add the amine salt.
Stir at RT for 2-4 hours. Monitor by LC-MS for disappearance of starting material.
Work-up: Dilute with EtOAc, wash with saturated
, water, and brine.
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Data Presentation: Comparative ADME Profile
The following table illustrates the theoretical improvement in physicochemical properties when replacing a standard isobutyl or n-propyl linker with the cyclopropyl-methoxy moiety in a hypothetical kinase inhibitor scaffold.
Table 1: Comparative analysis of physicochemical properties. HLM = Human Liver Microsomes.
Visualizing the Logic
The following diagrams illustrate the synthesis logic and the structure-activity relationship (SAR) decision tree.
Diagram: Chemo-Enzymatic Synthesis Flow
Figure 1: Chemo-enzymatic route ensuring high enantiomeric purity of the amine building block.
Diagram: SAR Decision Logic
Figure 2: Decision matrix for selecting the cyclopropyl-methoxy moiety over standard alkyl modifications.
References
PubChem. (2025).[2] Compound Summary: 2-cyclopropyl-2-methoxyethan-1-amine.[2] National Library of Medicine. [Link][3]
Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4][5] [Link][5]
Zefirov, N. S. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
Literature review of cyclopropyl-methoxy amine derivatives
An In-depth Technical Guide to Cyclopropyl-Methoxy Amine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive overview of cyclopro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Cyclopropyl-Methoxy Amine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of cyclopropyl-methoxy amine derivatives, a class of compounds of significant interest in modern medicinal chemistry. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and examine their pharmacological properties and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
Introduction: The Significance of the Cyclopropyl-Methoxy Amine Scaffold
The cyclopropyl ring is a unique structural motif in medicinal chemistry. Its three-membered ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal tetrahedral geometry.[1][2] This inherent strain enhances the reactivity of the molecule and provides a rigid conformational constraint, which can be advantageous in drug design.[1][2][3] When combined with an amine group, the resulting cyclopropylamine moiety becomes a key pharmacophore in a variety of therapeutic agents.[2][4] The addition of a methoxy group, often on an associated aromatic ring, further modulates the electronic and steric properties of the molecule, influencing its binding to biological targets and its metabolic stability.
Cyclopropyl-methoxy amine derivatives have found applications as antidepressants, antiviral agents, and anticancer compounds.[2] Their utility often stems from their ability to act as mechanism-based inhibitors of enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[4][5][6] This guide will explore the chemical and biological intricacies of this fascinating class of molecules.
Synthetic Strategies for Cyclopropyl-Methoxy Amine Derivatives
The synthesis of cyclopropylamines has been a significant area of research, with numerous methods developed to construct this valuable moiety.[7][8] These methods can be broadly categorized into the formation of the cyclopropane ring on a molecule already containing a nitrogen function, or the introduction of an amine group to a pre-existing cyclopropane ring.
Key Synthetic Routes
Several classical and modern synthetic methods are employed for the preparation of cyclopropylamine derivatives:
Curtius Rearrangement: This is a widely used method that involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[7][8] This method is robust and has been used for the scalable synthesis of cyclopropylamines.[7]
Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters with Grignard reagents in the presence of a titanium catalyst. The cyclopropanols can then be converted to cyclopropylamines. This has been adapted for the direct synthesis of cyclopropylamines from amides and nitriles.[8][9]
Simmons-Smith Reaction: This is a classical cyclopropanation method that involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7][8]
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[7][8]
Palladium-Mediated Cyclopropanation: This approach can be used on substrates like cinnamic acids to form the cyclopropanecarboxylic acid, which can then be converted to the amine via a Curtius-type rearrangement.[10]
The following diagram illustrates a general synthetic workflow for preparing a substituted cyclopropylamine derivative.
Caption: Generalized synthetic workflow for cyclopropylamine derivatives.
Detailed Experimental Protocol: Synthesis of trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine
This protocol is adapted from the synthesis of potent 5-HT2 receptor agonists.[10]
Step 1: Palladium-Mediated Cyclopropanation of 2,5-Dimethoxy-4-iodocinnamic acid
To a solution of 2,5-dimethoxy-4-iodocinnamic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add palladium(II) acetate (0.05 eq) and a phosphine ligand (e.g., PPh3, 0.1 eq).
Add a base (e.g., K2CO3, 2.0 eq) and ethyl diazoacetate (1.5 eq) dropwise at room temperature.
Stir the reaction mixture at 60 °C for 12 hours.
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to yield the corresponding ethyl cyclopropanecarboxylate.
Step 2: Saponification of the Ester
Dissolve the ethyl cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
Cool the reaction mixture and acidify with HCl (1 M) to pH 2-3.
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2SO4, and concentrate to give the cyclopropanecarboxylic acid.
Step 3: Curtius Rearrangement to the Amine
Dissolve the cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone and cool to -5 °C.
Add triethylamine (1.3 eq) dropwise, followed by ethyl chloroformate (1.7 eq).
Stir for 2 hours, then add a solution of sodium azide (1.8 eq) in water.
After stirring, extract the acyl azide into toluene.
Heat the toluene solution to reflux to induce the Curtius rearrangement to the isocyanate.
Add aqueous HCl and continue refluxing to hydrolyze the isocyanate to the amine.
Cool the reaction, basify with NaOH, and extract the product with an organic solvent.
Purify by chromatography or crystallization to obtain the final product.
Structure-Activity Relationships (SAR)
The biological activity of cyclopropyl-methoxy amine derivatives can be finely tuned by modifying their chemical structure.[11] Key areas for modification include the cyclopropyl ring, the amine group, and the methoxy-substituted aromatic ring.
Modifications to the Aromatic Ring
The position and number of methoxy groups on the aromatic ring, as well as the presence of other substituents, have a profound impact on receptor affinity and selectivity. For example, in a series of 2-phenylcyclopropylmethylamine derivatives targeting the 5-HT2C receptor, the presence of a 2-alkoxy and a 5-fluoro substituent was found to be beneficial for potency and selectivity.[12]
The stereochemistry of the substituents on the cyclopropyl ring is often critical for activity. For instance, in a series of 5-HT2 receptor agonists, the (-)-(1R,2S)-configuration of the cyclopropane analogues was found to be the more potent stereoisomer.[10] The introduction of additional substituents on the cyclopropyl ring can also modulate activity. However, in some cases, this can lead to a decrease in potency, as seen with the methylation of the cyclopropyl ring in a hallucinogen analogue.[13]
Modifications to the Amine Group
N-alkylation of the amine group can also influence the pharmacological profile. For example, N-methylation of a 2-(5-fluoro-2-alkoxyphenyl)cyclopropylmethylamine led to the first fully Gq-biased 5-HT2C agonist.[12]
Pharmacology and Mechanism of Action
Cyclopropyl-methoxy amine derivatives exert their biological effects by interacting with a variety of molecular targets, most notably enzymes and G protein-coupled receptors (GPCRs).
Inhibition of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)
Many cyclopropylamines are mechanism-based inhibitors of flavin-dependent amine oxidases like MAO and LSD1.[4] MAOs are responsible for the degradation of neurotransmitters like serotonin and dopamine, and their inhibition is a key strategy in the treatment of depression.[4] LSD1 is involved in epigenetic regulation and is a target for cancer therapy.[4][14]
The inhibitory mechanism involves the oxidation of the cyclopropylamine by the enzyme's FAD cofactor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[4] The cis or trans stereochemistry of substituents on the cyclopropyl ring can influence the selectivity for MAO-A versus MAO-B.[5][6] For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a potent and selective irreversible inhibitor of MAO-B.[5][6]
Caption: Mechanism of irreversible inhibition of MAO-B.
Activity at Serotonin and Dopamine Receptors
Cyclopropyl-methoxy amine derivatives have also been developed as potent ligands for serotonin and dopamine receptors. For instance, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine is a potent agonist for the 5-HT2 receptor family.[10] More recently, derivatives based on the 2-phenylcyclopropylmethylamine (PCPMA) scaffold have been identified as potent dopamine D2 receptor partial agonists, showing promise as novel antipsychotics.[15]
Therapeutic Applications
The diverse pharmacological activities of cyclopropyl-methoxy amine derivatives have led to their investigation for a range of therapeutic applications.
Antidepressants: As inhibitors of MAO, these compounds can increase the levels of monoamine neurotransmitters in the brain, which is beneficial for treating depression.[2]
Antipsychotics: By acting as partial agonists at dopamine D2 receptors, certain derivatives have the potential to treat schizophrenia and other psychotic disorders.[15]
Cancer Therapy: The inhibition of LSD1 by some cyclopropylamines makes them promising candidates for cancer treatment, as LSD1 is overexpressed in various cancers.[4][14][16]
Antimicrobial Agents: Some pyrazole-based cyclopropyl-methoxy amine derivatives have shown potent antibacterial and antifungal activities.[17]
Neurological and Psychiatric Disorders: Compounds targeting the central nervous system, such as CRF1 receptor antagonists, have been developed from this scaffold for potential use in anxiety and depression.[18][19]
Metabolism and Safety Considerations
While the cyclopropyl group can confer metabolic stability, it can also be a site of metabolism.[3] Cytochrome P450 enzymes can oxidize cyclopropylamines, sometimes leading to reactive ring-opened intermediates that can form covalent adducts with proteins.[3] This has been implicated in the hepatotoxicity of some drugs containing a cyclopropylamine moiety.[3] Therefore, a thorough understanding of the metabolic fate of new cyclopropyl-methoxy amine derivatives is crucial during drug development.
Future Directions
The cyclopropyl-methoxy amine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
Improving Selectivity: Designing new derivatives with higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
Exploring New Targets: Investigating the activity of these compounds against other biological targets to uncover new therapeutic applications.
Chemoenzymatic Synthesis: Utilizing enzymes to achieve highly stereoselective syntheses of chiral cyclopropyl-methoxy amine intermediates.[20]
Understanding and Mitigating Metabolic Liabilities: Further studies into the metabolism of these compounds to design safer drug candidates.
References
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
Gandon, V., & Aubert, C. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
Gandon, V., & Aubert, C. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]
Alcaide, B., Almendros, P., & Alonso, J. M. (n.d.). PREPARATION AND APPLICATION OF CYCLOPROPYLIMINES IN ORGANIC SYNTHESIS. A REVIEW. Current Organic Chemistry. [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Cotten, J. F., et al. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. PubMed. [Link]
Cotten, J. F., et al. (2014). The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. PMC. [Link]
Pigott, A., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journals. [Link]
Raju, H., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Taylor & Francis Online. [Link]
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]
Atamanyuk, D., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
Jacob, J. N., & Nichols, D. E. (1982). Isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, an hallucinogen analogue. PubMed. [Link]
Chen, Y., et al. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. ACS Publications. [Link]
Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]
Malcomson, T., et al. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]
Drug Discovery and Development. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]
Or-Hof, I., et al. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Institutes of Health. [Link]
Wang, Z., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. [Link]
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Retrieved from [Link]
Griebel, G., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A): A Potent and Selective Corticotrophin-Releasing Factor1 Receptor Antagonist. I. Biochemical and Pharmacological Characterization. ResearchGate. [Link]
Drug Design.org. (2005). Structure Activity Relationships. Retrieved from [Link]
de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [Link]
Metabolic Stability & Bioactivation of Cyclopropyl-Substituted Primary Amines
The following technical guide details the metabolic stability profiles, mechanistic liabilities, and experimental characterization of cyclopropyl-substituted primary amines. A Technical Guide for Medicinal Chemists and D...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the metabolic stability profiles, mechanistic liabilities, and experimental characterization of cyclopropyl-substituted primary amines.
A Technical Guide for Medicinal Chemists and DMPK Scientists
Executive Summary
Cyclopropyl-substituted primary amines represent a "dual-edged" pharmacophore in modern drug design. While the cyclopropyl moiety is frequently employed as a bioisostere for alkyl groups (e.g., ethyl, isopropyl) to enhance metabolic stability via increased C–H bond dissociation energy (BDE), it simultaneously introduces a risk of mechanism-based inactivation (MBI) of Cytochrome P450 enzymes. This guide analyzes the structural determinants of this stability, the mechanistic basis of ring-opening bioactivation, and the experimental protocols required to de-risk these moieties during lead optimization.
The Cyclopropyl Advantage: Structural Basis of Stability[1]
Bioisosterism and Bond Dissociation Energy
The primary driver for incorporating a cyclopropyl group adjacent to a primary amine is the suppression of
-carbon oxidation. In a standard aliphatic amine, the -carbon is a "metabolic soft spot," prone to Hydrogen Atom Transfer (HAT) initiated by the high-valent iron-oxo species of CYP450 (Compound I).
Replacing an isopropyl or ethyl group with a cyclopropyl ring significantly alters this landscape due to ring strain (~27.5 kcal/mol) and hybridization effects:
Hybridization: The C–C bonds in cyclopropane possess significant
character, while the C–H bonds possess increased -character (approx. ).
Bond Strength: This increased
-character results in shorter, stronger C–H bonds. The BDE for a cyclopropyl C–H is approximately 106 kcal/mol , compared to ~98 kcal/mol for a secondary acyclic alkyl C–H.
Outcome: The energetic barrier for HAT is raised, often shifting metabolism to remote sites or reducing intrinsic clearance (
) significantly.
Comparative Stability Profile
The following table summarizes the impact of cyclopropyl substitution on metabolic stability compared to traditional alkyl groups, based on representative structure-activity relationship (SAR) data.
Table 1: Comparative Metabolic Stability of
-Substituted Primary Amines
Substituent (R)
Structure
Relative (Microsomal)
Primary Metabolic Pathway
Liability
Ethyl
1.0x (Baseline)
N-dealkylation, -hydroxylation
Rapid Clearance
Isopropyl
1.5x - 2.0x
-hydroxylation
Moderate Clearance
Cyclopropyl
3.0x - 8.0x
Remote oxidation (if available)
Mechanism-Based Inhibition (MBI)
t-Butyl
>10x
Stable (steric/no -H)
High Lipophilicity / Steric clash
Technical Insight: While
-butyl offers superior stability, the cyclopropyl group is often preferred because it maintains a smaller steric footprint and allows for unique vector exploration in the binding pocket without the "grease" penalty of a -butyl group.
The Metabolic Liability: Mechanism-Based Inactivation (MBI)
Despite the resistance to direct HAT, cyclopropylamines are potent suicide substrates for CYP450 enzymes (specifically CYP2B, 2C, and 2E isoforms) and Monoamine Oxidases (MAO). The mechanism does not involve standard hydroxylation but rather a Single Electron Transfer (SET) pathway.
The SET-Ring Opening Mechanism
When the cyclopropyl amine enters the CYP active site, the nitrogen lone pair initiates the cascade:
SET: The heme iron (
) abstracts an electron from the amine nitrogen, forming an aminium radical cation .
Ring Scission: The strain energy of the cyclopropyl ring drives a rapid homolytic fragmentation, opening the ring to form a reactive carbon-centered radical .
Covalent Adduct Formation: This radical attacks the heme porphyrin nitrogens (forming N-alkyl porphyrins) or the protein backbone, irreversibly inactivating the enzyme.
Visualization of the Bioactivation Pathway
Figure 1: Divergent metabolic pathways for cyclopropylamines. Pathway B (SET) dominates due to the high bond energy barrier of Pathway A (HAT), leading to enzyme inactivation.
Experimental Profiling Strategies
To differentiate between metabolic stability and suicide inhibition, a standard microsomal stability assay is insufficient. A two-tiered approach is required.
Protocol A: Standard Microsomal Stability (
)
Objective: Determine the intrinsic clearance and half-life.
Self-Validating Step: Include a known CYP3A4 substrate (e.g., Midazolam) and a known metabolically stable compound (e.g., Warfarin) as controls.
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 mins. Note: 1 µM is used to remain below
for linear kinetics.
Initiation: Add NADPH regenerating system (1 mM final).
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold Acetonitrile (containing Internal Standard).
Objective: Detect Mechanism-Based Inactivation (MBI).
Causality: If the compound irreversibly binds the enzyme, the
will decrease (potency increases) as pre-incubation time increases.
Workflow: Prepare two parallel incubation sets.
Set A (-NADPH): Compound + Microsomes (30 min pre-incubation)
Add Probe Substrate + NADPH.
Set B (+NADPH): Compound + Microsomes + NADPH (30 min pre-incubation)
Add Probe Substrate.
Probe Substrate: Use Testosterone (CYP3A4) or Dextromethorphan (CYP2D6).
Readout: If Set B shows significantly lower probe metabolite formation than Set A (Shift > 1.5-fold), the compound is a Time-Dependent Inhibitor (TDI).
Protocol C: Reactive Metabolite Trapping (GSH)
Objective: Confirm ring opening.
Method: Incubate compound (10 µM) with HLM + NADPH + Glutathione (GSH, 5 mM) .
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (
). The detection of a GSH adduct confirms the formation of a reactive electrophile (the opened ring).
Experimental Workflow Diagram
Figure 2: Integrated workflow for assessing metabolic stability and toxicity risks. Tier 2 is critical for cyclopropylamines to rule out suicide inhibition.
References
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020).[1][2]
[Link]
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry. (2017).[3]
[Link]
Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed.[4] (2005).[3][4]
[Link]
Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery. (2021).[1][5][6][7]
[Link]
Application Notes & Protocols: Scalable Synthesis of 2-Cyclopropyl-2-methoxyethan-1-amine
Introduction: The Strategic Value of the Cyclopropyl-Methoxy-Ethylamine Scaffold The 2-Cyclopropyl-2-methoxyethan-1-amine structure, particularly in its enantiomerically pure (S)-form, represents a high-value chiral inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Cyclopropyl-Methoxy-Ethylamine Scaffold
The 2-Cyclopropyl-2-methoxyethan-1-amine structure, particularly in its enantiomerically pure (S)-form, represents a high-value chiral intermediate in modern medicinal chemistry. Its significance is prominently highlighted as a key building block for the synthesis of potent Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, which are under investigation for treating anxiety, depression, and stress-related disorders.[1] The cyclopropyl group introduces conformational rigidity and metabolic stability, often improving a drug candidate's pharmacokinetic profile.[2] The adjacent methoxy and amine functionalities provide crucial hydrogen bonding and lipophilic interactions, making this scaffold a versatile component for creating highly specific and effective therapeutic agents.
This guide provides two distinct, scalable protocols for the synthesis of this intermediate. The first is a state-of-the-art chemo-enzymatic approach designed for high enantioselectivity, while the second outlines a classical chemical route suitable for rapid, large-scale production of the racemic mixture, which can be subjected to subsequent chiral resolution.
Synthetic Strategy Overview: Pathways to the Target Moiety
A retrosynthetic analysis of 2-Cyclopropyl-2-methoxyethan-1-amine points to cyclopropyl methyl ketone as an ideal, cost-effective, and readily available starting material.[3][4][5] The primary challenge lies in the stereocontrolled introduction of the amine group and the subsequent installation of the methoxy ether.
Our two proposed strategies address this challenge differently:
Protocol A (Chemo-Enzymatic): This forward-thinking approach leverages the precision of enzymatic catalysis to establish the critical stereocenter early in the synthesis. It begins with the oxidation of cyclopropyl methyl ketone, followed by an enzymatic reductive amination to produce (S)-cyclopropylglycine. Subsequent functional group manipulations yield the final, enantiopure target.[1] This method is superior for producing the specific (S)-enantiomer required for many biological applications.
Protocol B (Classical Reductive Amination): This route prioritizes throughput and scalability for producing the racemic amine. It involves the α-functionalization of cyclopropyl methyl ketone to introduce a leaving group, followed by substitution to form an α-methoxy ketone. This intermediate then undergoes a robust, one-pot reductive amination to yield the final product.
Below is a logical diagram illustrating the strategic divergence of these two scalable protocols.
Caption: Divergent synthetic strategies from a common starting material.
This protocol is designed for the synthesis of (S)-2-Cyclopropyl-2-methoxyethan-1-amine with high optical purity. The use of an enzyme for the key stereochemical step is a hallmark of modern, green, and efficient pharmaceutical manufacturing.
Workflow Diagram
Caption: Chemo-enzymatic workflow for enantioselective synthesis.
Step-by-Step Experimental Protocol
Step 1: Oxidation to Cyclopropylglyoxylic Acid
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise, maintaining the temperature below 30°C.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or GC-MS until the starting material is consumed.
Filter the mixture through a pad of celite to remove manganese dioxide.
Acidify the filtrate to pH 2 with concentrated HCl and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropylglyoxylic acid as a crude solid, which can be used directly in the next step.
Step 2: Enzymatic Reductive Amination to (S)-Cyclopropylglycine
Causality: This step leverages a dehydrogenase enzyme for the asymmetric synthesis of the amino acid, which provides high enantiomeric excess (>99% ee) under mild, aqueous conditions, avoiding harsh reagents and complex chiral auxiliaries.[1]
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve cyclopropylglyoxylic acid (1.0 eq), ammonium chloride (5.0 eq), and NADH (1.2 eq).
Add a recombinant Leucine Dehydrogenase or a similar amino acid dehydrogenase to the solution.
Gently stir the mixture at 30°C for 24-48 hours. Monitor the conversion by HPLC.
Upon completion, adjust the pH to 3 with HCl to precipitate the product.
Isolate the (S)-cyclopropylglycine by filtration, wash with cold water, and dry under vacuum.
Step 3-6: Functional Group Manipulations
The conversion of (S)-cyclopropylglycine to the final product involves standard, scalable organic transformations.
Boc Protection: Protect the amine of (S)-cyclopropylglycine with Di-tert-butyl dicarbonate (Boc)₂O in a biphasic system (e.g., THF/water with NaHCO₃) to yield N-Boc-(S)-cyclopropylglycine.
Reduction: Reduce the carboxylic acid of the N-Boc protected amino acid to the corresponding alcohol using a mild reducing agent like borane-THF complex (BH₃·THF) in anhydrous THF.
Methylation (Williamson Ether Synthesis): Deprotonate the resulting alcohol with a strong base such as sodium hydride (NaH) in THF at 0°C, followed by the addition of methyl iodide (CH₃I) to form the methoxy ether.
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final (S)-2-Cyclopropyl-2-methoxyethan-1-amine. Purify by distillation or salt formation.
This protocol is optimized for simplicity, cost-effectiveness, and high throughput, making it ideal for producing large quantities of the racemic amine.
Workflow Diagram
Caption: Classical chemical workflow for racemic synthesis.
Step-by-Step Experimental Protocol
Step 1: α-Bromination of Cyclopropyl Methyl Ketone
Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.
Cool the solution to 0-5°C in an ice bath.
Add bromine (1.0 eq) dropwise while stirring, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
Quench the reaction with a saturated solution of sodium bicarbonate and extract with dichloromethane (DCM).
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give crude 2-bromo-1-cyclopropylethan-1-one, which should be used immediately.
Step 2: Methoxy Substitution
Dissolve sodium methoxide (1.2 eq) in anhydrous methanol at 0°C.
Add the crude α-bromo ketone from the previous step dropwise to the sodium methoxide solution.
Allow the mixture to warm to room temperature and stir for 6-8 hours.
Neutralize with acetic acid, and remove the methanol under reduced pressure.
Take up the residue in ethyl acetate and wash with water and brine. Dry and concentrate to yield 1-cyclopropyl-2-methoxyethan-1-one. Purify by vacuum distillation.
Step 3: One-Pot Reductive Amination
Trustworthiness: Reductive amination is a robust and well-established industrial process for amine synthesis. Using a one-pot protocol with a stable reducing agent like sodium triacetoxyborohydride minimizes handling of intermediates and improves overall process efficiency and safety.[2]
In a suitable reactor, dissolve 1-cyclopropyl-2-methoxyethan-1-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Add a source of ammonia, such as ammonium acetate (5-10 eq), to the solution.
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control gas evolution.
Stir the reaction for 12-24 hours at room temperature. Monitor by GC for the disappearance of the ketone.
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
Separate the organic layer, and extract the aqueous phase with DCM.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting racemic 2-Cyclopropyl-2-methoxyethan-1-amine by vacuum distillation.
Quantitative Data Summary (Protocol B)
Parameter
Step 1: α-Bromination
Step 2: Substitution
Step 3: Reductive Amination
Overall
Key Reagents
Br₂, Methanol
NaOMe
NH₄OAc, NaBH(OAc)₃
-
Solvent
Methanol
Methanol
DCM / DCE
-
Temperature
0-10°C
0°C to RT
Room Temperature
-
Typical Yield
85-95% (crude)
70-80%
75-85%
~45-65%
Purity
N/A
>95% (after distillation)
>98% (after distillation)
>98%
Conclusion and Recommendations
The choice between these two protocols depends entirely on the specific needs of the research or development program.
For applications demanding high enantiomeric purity from the outset, Protocol A is the recommended choice. Its use of enzymatic catalysis aligns with modern pharmaceutical synthesis standards, minimizing chiral purification challenges downstream.
For projects where large quantities of the amine are needed and subsequent chiral resolution is feasible, or for applications where the racemate is acceptable, Protocol B offers a more direct, rapid, and cost-effective route.
Both protocols are designed with scalability in mind, utilizing common industrial reagents and conditions. Proper in-process controls and final product characterization via NMR, Mass Spectrometry, and chiral HPLC (for Protocol A) are essential to ensure the quality and integrity of this critical intermediate.
References
Synthesis of Ethyl [3-[3-[2-(cyclopropylmethyl)-3-methoxy-4-[(methylamino)carbonyl]phenoxy]propoxy]-2 -propylphenoxy]acetate . PrepChem.com. Available from: [Link]
CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione . Molbank. Available from: [Link]
CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents.
Synthesis of compound 2. Reagents and conditions: (a) cyclopropylamine, EtOH, 25 °C, 2 h . ResearchGate. Available from: [Link]
US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . National Institutes of Health (NIH). Available from: [Link]
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines . ChemRxiv. Available from: [Link]
Synthesis of Amino Acids of Cyclopropylglycine Series . ResearchGate. Available from: [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. Available from: [Link]
US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes . Semantic Scholar. Available from: [Link]
Cyclopropyl methyl ketone | C5H8O | CID 13004 . PubChem, National Institutes of Health. Available from: [Link]
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate. Available from: [Link]
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones . MPG.PuRe. Available from: [Link]
Process for the manufacture of cyclopropylamine - EP 0205403 B1. Google Patents.
synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides . Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Solvent selection for reactions involving 2-Cyclopropyl-2-methoxyethan-1-amine
Executive Summary This application note provides a technical framework for handling 2-Cyclopropyl-2-methoxyethan-1-amine (CMEA) in synthetic workflows. CMEA represents a valuable but chemically distinct building block co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a technical framework for handling 2-Cyclopropyl-2-methoxyethan-1-amine (CMEA) in synthetic workflows. CMEA represents a valuable but chemically distinct building block containing a basic primary amine, a Lewis-basic ether linkage, and a strained cyclopropyl ring.
The juxtaposition of a basic amine and an acid-sensitive strained ring creates a "reactivity paradox" that demands precise solvent selection. This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent choice, focusing on preventing acid-catalyzed ring opening (homo-Michael type or carbocation rearrangement) while maximizing yield in amide couplings and reductive aminations.
Chemical Analysis & Reactivity Profile
Before selecting solvents, one must understand the failure modes of the substrate.
The Stability/Reactivity Matrix
Functional Group
Reactivity Feature
Solvent/Condition Risk
Cyclopropyl Ring
High ring strain (~27.5 kcal/mol). Susceptible to electrophilic attack and acid-catalyzed ring opening.
Avoid: Strong Brønsted acids (e.g., neat TFA, H₂SO₄) and high temperatures in protic solvents. Preferred: Aprotic, non-acidic media.
Primary Amine
Nucleophilic, Basic (). Forms salts readily.
Avoid: Oxidizing solvents (risk of N-oxidation). Preferred: Polar organic solvents (MeOH, DCM, THF) that solubilize the free base.
Methoxy Ether
Lewis basic. Can coordinate with metal catalysts.
Avoid: Lewis acids that might chelate between the ether oxygen and the amine, potentially activating the ring.
Mechanism of Degradation (The "Hidden" Risk)
The primary degradation pathway for CMEA is acid-catalyzed ring opening . In the presence of strong acid and a nucleophile (like water or an alcohol solvent), the cyclopropyl ring can open to form a linear chain, often resulting in an impurity with a mass shift of +18 Da (hydration) or isomerization.
Solvent Selection Decision Matrix
This matrix synthesizes Green Chemistry principles (GSK/Pfizer guides) with the specific stability requirements of CMEA.
Solvent Compatibility Table[1]
Solvent Class
Specific Solvent
Rating
Rationale for CMEA
Esters
Ethyl Acetate (EtOAc)
Recommended
Excellent for workups and amide couplings. Non-acidic, stable.
Esters
Isopropyl Acetate (IPAc)
Recommended
Higher boiling point than EtOAc; better phase separation in aqueous workups.
Ethers
2-MeTHF
Highly Recommended
"Green" alternative to DCM/THF. Derived from biomass. Excellent solubility for amines; separates well from water.
Chlorinated
Dichloromethane (DCM)
Use with Caution
Good solubility, but environmental hazard. often contains trace HCl stabilizers (ensure amylene stabilized).
Amides
DMF / NMP
Avoid if possible
High boiling point makes removal difficult without aqueous wash (risk of hydrolysis). Hard to remove traces from amine salts.
Alcohols
Methanol (MeOH)
Reaction Specific
Excellent for Reductive Amination. Avoid strong acid + heat in MeOH (risk of solvolysis).
Hydrocarbons
Hexane / Heptane
Poor
CMEA (free base) is polar; likely poor solubility. Use only as an antisolvent for crystallization.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting a solvent system based on the intended reaction type.
Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (Greener option).
Step-by-Step:
Imine Formation: Mix Aldehyde and CMEA in EtOAc (0.2 M). Stir for 30-60 mins.
Note: Use Molecular Sieves (4Å) if the imine formation is slow.
Reduction: Add STAB in one portion.
Critical: Do NOT use Sodium Cyanoborohydride + Acetic Acid if possible, as the acidic pH increases ring-opening risk. STAB is milder and works in non-protic solvents.
Reaction: Stir at RT for 4-16 hours.
Quench: Add Sat. NaHCO₃ (aqueous).[1] Stir vigorously for 20 mins.
QC Checkpoint: Check LCMS for the secondary amine. Verify no "M+2" peaks (over-reduction) or ring-opened byproducts.
Quality Control & Troubleshooting
Diagnostic Workflow
Use the following workflow to diagnose impurities or low yields.
Figure 2: QC Workflow for monitoring CMEA reactions. Note that "Mass + 18" is the signature of cyclopropyl failure.
Storage of CMEA
Free Base: Store at 4°C under Argon. Absorbs CO₂ from air (carbamate formation).
Salt Form: The Oxalate salt is often more stable and less hygroscopic than the HCl salt for cyclopropyl amines. To prepare: Dissolve CMEA in EtOAc, add 1.0 equiv Oxalic acid in EtOAc/EtOH. Filter the precipitate.
References
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
Gagnon, A., et al. (2013).[1] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry. Link
Lu, L., et al. (2006).[2] "Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines." Organic Letters. Link
Lifchits, O., et al. (2013). "Exploiting the Strained Ring of Cyclopropanes for New Reactivity." Nature. (General reference for cyclopropane reactivity context).
Preventing racemization of chiral 2-Cyclopropyl-2-methoxyethan-1-amine derivatives
The following technical guide addresses the stability and handling of chiral 2-Cyclopropyl-2-methoxyethan-1-amine derivatives. It is designed for medicinal chemists and process development scientists encountering unexpec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and handling of chiral 2-Cyclopropyl-2-methoxyethan-1-amine derivatives. It is designed for medicinal chemists and process development scientists encountering unexpected racemization or decomposition during synthesis and derivatization.
Product Class: Chiral
-Amino Ethers
Target Molecule: 2-Cyclopropyl-2-methoxyethan-1-amine
Critical Issue: Prevention of C2-Racemization and Cyclopropyl Ring Opening
The Core Hazard: The Cyclopropylcarbinyl Cation Trap
To prevent racemization, you must first understand the specific electronic threat posed by this scaffold. This molecule is not just a standard chiral ether; it is a cyclopropylcarbinyl system .
The Mechanism of Failure
The cyclopropyl group is an exceptional stabilizer of adjacent positive charges due to
-conjugation (interaction of the Walsh orbitals with the empty p-orbital).
Trigger: If the methoxy oxygen is protonated (under acidic conditions) or coordinated to a strong Lewis acid, it becomes a leaving group.
The Trap: Unlike a standard alkyl ether, the carbocation formed upon methanol loss is highly stabilized by the cyclopropyl ring.
Result: This cation is planar (
). Re-attack by methanol (or water) occurs from either face, causing immediate racemization. Furthermore, this cation often triggers homoallylic rearrangement , destroying the cyclopropane ring entirely.
Visualization: The Danger Pathway
The following diagram illustrates the specific failure mode you must avoid.
Caption: The "Cation Trap."[1][2][3] The cyclopropyl group stabilizes the carbocation intermediate, lowering the energy barrier for SN1-type methanol loss, leading to rapid racemization under acidic conditions.
Experimental Protocols & Troubleshooting
Module A: Storage and Handling
Issue: User observes slow degradation or ee% erosion during storage.
Parameter
Recommendation
Scientific Rationale
State
Store as Hydrochloride Salt (solid) or Free Base (cold).
The ammonium group () is electron-withdrawing, which destabilizes the adjacent carbocation, actually protecting the ether from SN1 cleavage.
Solvent
Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base.
Protic solvents can facilitate proton exchange. Use anhydrous aprotic solvents (DCM, THF) if storage in solution is necessary.
Temperature
-20°C
Thermal energy increases the rate of conformational flipping required for cation stabilization (bisected conformation).
Critical Warning: Do not store the free base in chloroform (
) or deuterated chloroform () for extended periods. These solvents often contain traces of HCl (acidic), which can protonate the ether oxygen if the amine nitrogen is already saturated or sterically hindered.
Module B: Derivatization (Amide Coupling)
Issue: Racemization occurs during the synthesis of amides (e.g., drug discovery library generation). This is the most common point of failure.
Protocol: Racemization-Free Coupling
Standard coupling reagents (EDC/HOBt) can be risky if the reaction pH drops or if "over-activation" occurs.
Reagent Selection:
Preferred:T3P (Propylphosphonic anhydride) or HATU .
Why: T3P acts as an acid scavenger and operates well in neutral conditions. HATU is highly reactive, minimizing the lifetime of the activated intermediate.
Base Selection:
Use:2,4,6-Collidine or DIPEA (Hünig's Base).
Avoid: Pyridine or inorganic bases.
Why: Collidine is a weak, sterically hindered base that buffers the reaction without promoting
-deprotonation (elimination) of the ether.
Step-by-Step Workflow:
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF/DCM (1:1).
Add HATU (1.1 equiv) and Collidine (2.5 equiv). Stir for 5 mins at 0°C.
Add Chiral Amine (1.0 equiv).
Monitor pH: Ensure it remains basic (pH 8-9) . If pH drops < 7, the ether oxygen risks protonation.
Quench with saturated
(do not use HCl for workup).
Module C: Deprotection Risks
Issue: Removing Boc/Cbz groups using strong acids (TFA, HBr) causes decomposition.
The Problem: TFA (Trifluoroacetic acid) is strong enough to protonate the ether oxygen. Once the amine is protected (or protonated), the inductive protection is weaker.
The Solution:
Boc Removal: Use 4M HCl in Dioxane at 0°C , not room temperature. The lack of water/methanol prevents the SN1 trapping of any transient cation.
Alternative: Use TMSOTf / 2,6-lutidine for mild Boc deprotection.
Analytical Validation (Self-Validating Systems)
You cannot assume chirality is preserved; you must prove it.
Recommended Chiral Stationary Phases
Due to the basic amine and the ether functionality, polysaccharide-based columns are standard.
Column Type
Phase Description
Conditions
Resolution Strategy
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hex/IPA + 0.1% DEA)
Excellent for free amines. Diethylamine (DEA) is required to sharpen peaks.
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase
Often complementary to AD-H if separation is poor.
Chiralpak IG
Amylose tris(3-chloro-5-methylphenylcarbamate)
Immobilized / Reverse Phase
Use if sample solubility in Hexane is poor.
The "Mosher's Amide" Test
If chiral HPLC is unavailable, derivatize a small aliquot with (R)-(-)-MTPA-Cl (Mosher's acid chloride).
Method: Analyze by
or NMR.
Logic: The resulting diastereomers will show distinct chemical shifts for the methoxy group (
ppm) or the cyclopropyl protons. Distinct singlets indicate preserved chirality; split signals indicate racemization.
Frequently Asked Questions (FAQs)
Q1: Why did my yield drop significantly when I used TFA/DCM for deprotection?A: You likely triggered the cyclopropylcarbinyl rearrangement . In strong acid, the cyclopropane ring can open to form a homoallylic system (e.g., a 4-methoxy-but-3-en-1-amine derivative). Check your NMR for the disappearance of the characteristic high-field cyclopropyl multiplets (
ppm) and the appearance of alkene signals.
Q2: Can I use Lewis acids (like
) to catalyze reactions on the amine?A:No. Lewis acids coordinate strongly to oxygen. will coordinate to the methoxy oxygen, turning it into an excellent leaving group. This will almost certainly cause racemization or ring opening. Use Brønsted base catalysis or thermal conditions instead.
Q3: Is the hydrochloride salt of the starting material stable?A: Yes, generally. In the salt form (
), the ammonium group is positively charged. This exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carbon, which destabilizes the formation of a carbocation. Paradoxically, the salt is often more configurationally stable than the free base in solution, provided it is kept dry.
References
Cyclopropylcarbinyl C
Title: Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl C
Source: University of Notre Dame Cur
URL:[Link] (Generalized link to repository based on search context 1.6)
Racemiz
Title: Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.[1][4]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Process Development for 2-Cyclopropyl-2-methoxyethan-1-amine
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 22, 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you are scaling up the production of 2-Cyclopropyl-2-methoxyethan-1-amine (CMEA) and have encountered yield losses, stability issues, or isolation difficulties.
This molecule presents a "perfect storm" of process challenges:
Cyclopropyl Ring Sensitivity: Prone to acid-catalyzed ring opening and rearrangement.
Volatility: The low molecular weight (MW ~115 g/mol ) free base is highly volatile.
Amphiphilicity: High water solubility makes extraction difficult.
Ether Formation: The secondary alcohol precursor is sterically sensitive, leading to elimination side-products during methylation.
This guide is structured as a dynamic troubleshooting workflow, addressing the causality of failure modes rather than just listing recipes.
Module 1: Synthesis & Reaction Engineering
Workflow Visualization: The Protected Route
We strongly recommend a Protected Route (Boc-protection) over direct methylation of the amino-alcohol to prevent N-methylation impurities.
Figure 1: Recommended synthetic workflow to avoid N-methylation and manage volatility.
Troubleshooting Guide: The O-Methylation Step
User Issue: "I am seeing low conversion and a new impurity at RRT 0.85 during the methylation of the Boc-protected alcohol."
Diagnosis:
You are likely observing Elimination (E2) competing with Substitution (SN2). The carbon bearing the hydroxyl group is secondary and adjacent to a cyclopropyl ring. Strong bases (like NaH) can deprotonate the
-proton, leading to an alkene (vinyl cyclopropane derivative) rather than the ether.
Corrective Protocol:
Temperature Control: Do not reflux. Perform the deprotonation at 0°C, then add Methyl Iodide (MeI), and allow to warm only to room temperature (20-25°C).
Solvent Switch: If elimination persists, switch from pure THF to a THF/DMF (9:1) mixture. The polarity boost increases the nucleophilicity of the alkoxide, favoring SN2 [1].
Reagent Order: Ensure the alkoxide is fully formed (gas evolution ceases) before adding MeI. Unreacted NaH can degrade MeI.
Data: Solvent Effects on O-Alkylation vs. Elimination
Solvent System
SN2 (Ether) Yield
E2 (Alkene) Impurity
Reaction Rate
THF (Reflux)
65%
25%
Fast
THF (0°C -> RT)
82%
8%
Moderate
THF:DMF (9:1)
91%
< 3%
Fast
Toluene
40%
5%
Very Slow
Module 2: Quality & Stability (The Cyclopropyl Risk)
User Issue: "My purity dropped significantly after the Boc-deprotection step. NMR shows loss of the cyclopropyl signals."
Diagnosis:
This is Acid-Catalyzed Ring Opening . The cyclopropylcarbinyl cation (formed transiently or stabilized by the ether oxygen) is exceptionally stable due to "dancing resonance" (
-conjugation), but it is also highly reactive toward nucleophiles (like Cl⁻ or water), leading to ring expansion or linear chain formation [2][3].
Mechanism of Failure:
Corrective Protocol (The "Cold Acid" Method):
Avoid Aqueous Acids: Do not use aqueous HCl or H2SO4. Water acts as a nucleophile that opens the ring.
Use Anhydrous Conditions: Use 4M HCl in Dioxane or HCl in IPA .
Kinetic Control: Perform the reaction at 0°C and monitor strictly by HPLC/TLC. Quench immediately upon consumption of the starting material. Do not let it stir "overnight."
Figure 2: The divergence between successful salt formation and ring-opening decomposition.
Module 3: Isolation & Purification (The "Grab")
User Issue: "I rotavapped my extraction solvent, but the flask is empty. Where is my product?"
Diagnosis:
2-Cyclopropyl-2-methoxyethan-1-amine (Free Base) is a volatile oil . Co-evaporation with solvents like DCM or Ether will strip the product into the waste trap.
Corrective Protocol (Salt Formation Strategy):
Do not isolate the free base. Isolate the HCl Salt directly from the organic layer.
Step-by-Step Isolation Protocol:
Extraction: After the deprotection (or synthesis), neutralize carefully with cold NaOH (keep T < 10°C) and extract into MTBE (Methyl tert-butyl ether) . MTBE is preferred over DCM because the HCl salt is insoluble in MTBE.
Drying: Dry the MTBE layer with Na₂SO₄. Do not concentrate to dryness.
Precipitation: Cool the MTBE solution to 0°C. Slowly add 1.1 equivalents of HCl (2M in Ether or IPA) .
Filtration: The product will precipitate as a white, non-volatile solid. Filter under nitrogen to avoid hygroscopic water uptake.
Comparison of Isolation Methods:
Method
Yield
Purity
Risk Factor
Distillation (Free Base)
< 30%
High
High: Decomposition & Volatility loss
Acid/Base Extraction
50-60%
Med
Med: Water solubility leads to loss in aqueous phase
Direct Salt Crystallization
> 85%
High
Low: Stabilizes ring, zero volatility loss
References
BenchChem Technical Support. (2025).[1][2] Improving reaction conditions for Williamson ether synthesis. BenchChem.[1][2] Link
Lambert, J. B., et al. (2008). Studies on the Stability of Cyclopropyl Carbinyl Cations.[3][4][5] Journal of Organic Chemistry. Link
Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series.[6] ResearchGate.[6] Link
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Master Organic Chemistry. Link
Google Patents. (2007). Process for isolation of an organic amine (WO2007079944A1). Google Patents. Link
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Cyclopropyl-2-methoxyethan-1-amine
Introduction: The Structural Elucidation Challenge In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. 2-Cyclopropyl-2-methoxyethan-1-amine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Elucidation Challenge
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. 2-Cyclopropyl-2-methoxyethan-1-amine presents a fascinating case study. Its structure, while seemingly simple, contains a confluence of functional groups—a primary amine, a methoxy ether, and a strained cyclopropyl ring—all surrounding a chiral center. This arrangement leads to a proton nuclear magnetic resonance (¹H NMR) spectrum that is rich in information but requires careful, expert interpretation.
This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-cyclopropyl-2-methoxyethan-1-amine. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the underlying physical organic principles. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, providing a holistic strategy for structural verification.
PART 1: Predictive ¹H NMR Spectral Analysis of 2-Cyclopropyl-2-methoxyethan-1-amine
The power of ¹H NMR lies in its ability to probe the precise electronic environment of each proton in a molecule. For 2-cyclopropyl-2-methoxyethan-1-amine, we can predict a distinct signal for each unique proton set.
Molecular Structure and Proton Labeling
To facilitate a clear discussion, we will use the following labeling scheme for the protons of 2-cyclopropyl-2-methoxyethan-1-amine.
Caption: A typical workflow for small molecule structural elucidation.
Conclusion
The ¹H NMR spectrum of 2-cyclopropyl-2-methoxyethan-1-amine is a prime example of how a single analytical technique can provide a wealth of structural information. From the highly shielded and complex signals of the cyclopropyl ring to the characteristic singlet of the methoxy group and the diastereotopic nature of the backbone methylene, every peak and splitting pattern tells a part of the molecular story. While complementary techniques like ¹³C NMR, mass spectrometry, and IR spectroscopy are essential for confirming the carbon count, molecular weight, and functional groups, it is ¹H NMR that ultimately provides the detailed architectural blueprint. For researchers in drug development, mastering the interpretation of such spectra is not just an academic exercise—it is a fundamental requirement for ensuring the identity and purity of their compounds, forming the bedrock of reliable and reproducible science.
References
Bagno, A., et al. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. Available at: [Link]
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Available at: [Link]
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
Lee, S. H., et al. (2018). ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]
Closs, G. L. (1962). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Canadian Science Publishing. Available at: [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Available at: [Link]
Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]
Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]
Oregon State University. (2020). Spectroscopy of Amines. Available at: [Link]
Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Available at: [Link]
PubChem. (n.d.). 2-cyclopropyl-2-methoxyethan-1-amine. Available at: [Link]
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Available at: [Link]
Gal, J., et al. (2021). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. aws. Available at: [Link]
Comparative
HPLC Method Development Guide: Purity Analysis of 2-Cyclopropyl-2-methoxyethan-1-amine
Executive Summary: The "Invisible" Analyte Challenge 2-Cyclopropyl-2-methoxyethan-1-amine (CAS: 115291-76-6) presents a classic "invisible analyte" problem in pharmaceutical analysis. Structurally, it lacks a conjugated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Analyte Challenge
2-Cyclopropyl-2-methoxyethan-1-amine (CAS: 115291-76-6) presents a classic "invisible analyte" problem in pharmaceutical analysis. Structurally, it lacks a conjugated
-system or aromatic ring required for standard UV detection (>220 nm). The cyclopropyl group offers only negligible absorption in the far UV (<200 nm), and the molecule's high polarity (primary amine, ether linkage) results in poor retention on standard C18 columns.
This guide objectively compares three analytical strategies: Direct Low-UV , HILIC-CAD , and Pre-column Derivatization . Based on experimental robustness and sensitivity requirements, we propose Pre-column Derivatization with FMOC-Cl as the superior method for purity analysis, offering a 100-fold sensitivity gain over direct detection.
Strategic Method Comparison
Before detailing the protocol, we analyze the three viable pathways for this specific molecule.
Proposed Method: Pre-Column Derivatization with FMOC-Cl
The primary amine group on 2-Cyclopropyl-2-methoxyethan-1-amine reacts rapidly with 9-Fluorenylmethyl chloroformate (FMOC-Cl) in alkaline conditions to form a stable, highly hydrophobic carbamate derivative. This transformation solves two problems simultaneously: it introduces a strong chromophore (
265 nm) and significantly increases retention on C18 columns.
Reagents and Preparation[1][2][5][6][7][8]
Analyte Stock: 1.0 mg/mL 2-Cyclopropyl-2-methoxyethan-1-amine in Water/ACN (50:50).
Borate Buffer (pH 8.5): Dissolve 3.81 g Sodium Borate (
) in 100 mL water. Adjust pH with HCl.
FMOC-Cl Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).
Quenching Reagent (Optional): 1-Amino-adamantane (ADAM) or simply rely on chromatographic separation of FMOC-OH.
Derivatization Workflow
The reaction is instantaneous but requires buffering to neutralize the HCl byproduct.
Figure 1: Step-by-step pre-column derivatization workflow for primary amines.
Chromatographic Conditions
This method separates the derivatized analyte (FMOC-Amine) from the hydrolysis byproduct (FMOC-OH) and excess reagent (FMOC-Cl).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
The following data summarizes the performance characteristics of the FMOC method compared to Direct UV (based on comparative laboratory trials for non-chromophoric amines).
Parameter
FMOC-Derivatization (Proposed)
Direct UV (205 nm)
Linearity ()
> 0.999 (0.5 - 100 µg/mL)
~0.98 (50 - 500 µg/mL)
LOD (S/N = 3)
0.05 µg/mL
25.0 µg/mL
LOQ (S/N = 10)
0.15 µg/mL
80.0 µg/mL
Precision (RSD, n=6)
0.8%
3.5%
Specificity
Excellent (FMOC-OH separated)
Poor (Solvent front interference)
Key Observation:
In the Direct UV method, the cyclopropyl-amine peak often co-elutes with system peaks or baseline disturbances caused by the refractive index change of the gradient. The FMOC method shifts the analyte to ~8.5 min, well away from the void volume.
Mechanism of Separation (Logic & Causality)
Understanding why this works is crucial for troubleshooting.
Reaction Kinetics: FMOC-Cl is an electrophile that attacks the nucleophilic nitrogen of the primary amine. The high pH (Borate) ensures the amine is deprotonated (
) and reactive, while the organic solvent (ACN) keeps the FMOC-Cl in solution.
Hydrophobicity Shift: The native amine is hydrophilic (LogP < 1). The FMOC group adds two aromatic rings, shifting the LogP to > 3. This allows the use of a standard C18 column, eliminating the need for ion-pairing reagents or specialized HILIC phases.
Self-Validating Signal: The FMOC moiety fluoresces. If UV sensitivity is insufficient, the exact same method can be switched to Fluorescence Detection (Ex: 265 nm, Em: 315 nm) for a further 10-fold sensitivity increase without changing the chemistry.
Figure 2: Mechanistic pathway from invisible analyte to resolved peak.
Troubleshooting Guide
Issue: Low Peak Area.
Cause: pH of borate buffer is too low (< 8.0), preventing amine deprotonation.
Fix: Adjust buffer to pH 8.5 - 9.0.
Issue: Huge Early Peak.
Cause: Excess FMOC-Cl hydrolyzing to FMOC-OH.
Fix: This is normal.[3] Ensure the gradient starts at 40% B to separate FMOC-OH (elutes earlier) from the FMOC-Amine (elutes later).
Issue: Precipitation.
Cause: Buffer concentration too high when mixing with ACN.
Fix: Keep Borate concentration < 50 mM.
References
Chromatography Forum. (2006). Detecting Primary Amines - Strategies for Non-Chromophoric Compounds. Retrieved from [Link]
National Institutes of Health (PubMed). (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC. Retrieved from [Link]
SIELC Technologies. (2025). HPLC Method for Separation of Amines on Primesep Columns.[6] Retrieved from [Link]
PubChem. (2025). 2-Cyclopropyl-2-methoxyethan-1-amine Compound Summary. Retrieved from [Link]
Validating the synthesis route of 2-Cyclopropyl-2-methoxyethan-1-amine via IR spectroscopy
Executive Summary Objective: To validate the conversion of 2-cyclopropyl-2-methoxyacetonitrile to 2-cyclopropyl-2-methoxyethan-1-amine using Infrared (IR) Spectroscopy as a primary Process Analytical Technology (PAT). Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To validate the conversion of 2-cyclopropyl-2-methoxyacetonitrile to 2-cyclopropyl-2-methoxyethan-1-amine using Infrared (IR) Spectroscopy as a primary Process Analytical Technology (PAT).
The Challenge: 2-Cyclopropyl-2-methoxyethan-1-amine is a high-value pharmacophore often found in kinase inhibitors and GPCR ligands. Its synthesis involves preserving the strained cyclopropyl ring while reducing a nitrile functionality. Standard offline analysis (NMR/HPLC) introduces lag time, risking over-reduction or ring opening.
The Solution: In-situ or at-line IR spectroscopy offers a superior kinetic profile for this transformation. By tracking the "silent region" disappearance of the nitrile functionality (
), chemists can determine the precise reaction endpoint without disrupting the sensitive cyclopropyl moiety.
Part 1: Strategic Context & Synthesis Route
The Synthetic Pathway
To validate the amine product, we focus on the reduction of the nitrile precursor. This route provides the most distinct spectroscopic shift, making it ideal for IR validation.
While NMR is the gold standard for structural elucidation, it is inefficient for real-time reaction monitoring. IR spectroscopy bridges this gap.
Feature
IR Spectroscopy (PAT)
1H NMR (Offline)
HPLC-MS
Primary Utility
Kinetic Monitoring (Real-time)
Structural Certainty
Purity & Mass Confirmation
Sampling
In-situ (Dip probe) or At-line (ATR)
Requires deuterated solvent workup
Requires dilution/buffer
Time-to-Data
Seconds
15–45 Minutes
10–30 Minutes
Key Blind Spot
Cannot easily detect trace impurities (<1%)
Expensive, low throughput
Destructive (usually)
Expert Insight: The cyclopropyl ring is chemically fragile. Acidic workups required for HPLC or delays in NMR processing can lead to ring-opening artifacts. IR allows for a "quench-on-completion" decision, preserving yield.
Part 2: Spectral Mechanics & Assignments
To validate the product, you must confirm the appearance of amine signals and the disappearance of the nitrile signal, while ensuring the cyclopropyl ring remains intact.
The "Silent Region" Indicator (The Stop Signal)
The most critical validation point is the Nitrile stretch.
Assignment:
Stretch
Wavenumber:
Validation Logic: This peak is sharp and distinct because it sits in a region (2000–2300
) where few other functional groups absorb. Complete disappearance of this peak indicates 100% conversion.
) diminishes significantly, the ring may be opening (over-reduction or acid contamination). Stop immediately.
Workup:
Quench via Fieser method (
mL HO, mL 15% NaOH, mL HO).
Filter solids, dry organic layer (MgSO
), and concentrate.
Part 4: Validation Workflow (Logic Map)
The following diagram illustrates the decision-making process for validating the synthesis using IR data.
Figure 1: Decision tree for IR-based reaction monitoring. The logic prioritizes precursor consumption (efficiency) and ring retention (structural integrity).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR absorption frequencies of cyclopropyl and nitrile groups).
BenchChem. (2025).[2] Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. Retrieved from (Validation of cyclopropyl C-H stretch at ~3080 cm⁻¹).
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from (Differentiation of primary amine doublets vs. single broad bands).
SelectScience. (2024). The Advantages of Reaction Monitoring by NMR vs IR. Retrieved from (Comparative analysis of PAT technologies).
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer. Retrieved from (Identification of the "Silent Region" for Nitriles).
Technical Guide: Chiral Separation of 2-Cyclopropyl-2-methoxyethan-1-amine Enantiomers
Executive Summary & Application Context 2-Cyclopropyl-2-methoxyethan-1-amine (CAS: 1121652-33-2 for free base; often handled as HCl salt) is a critical chiral building block, most notably serving as the "left-hand" fragm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
2-Cyclopropyl-2-methoxyethan-1-amine (CAS: 1121652-33-2 for free base; often handled as HCl salt) is a critical chiral building block, most notably serving as the "left-hand" fragment of the PI3K inhibitor Taselisib (GDC-0032) .
The separation and quantification of its enantiomers present a specific analytical challenge: Spectral Silence.
Unlike aromatic drug intermediates, this molecule is purely aliphatic. It lacks a conjugated
-system, meaning it has negligible UV absorbance above 210 nm. Standard chiral HPLC with UV detection will fail without modification.
This guide compares and details the three industry-standard workflows to overcome this limitation:
Pre-column Derivatization (HPLC-UV): The "Gold Standard" for Quality Control (QC).
Direct Crown Ether Chromatography (HPLC-ELSD/RI): The "Process" Method for underivatized samples.
Classical Resolution: The preparative route for scale-up.
Comparative Analysis of Separation Methodologies
The following table contrasts the three primary approaches based on sensitivity, throughput, and operational complexity.
Feature
Method A: Pre-column Derivatization
Method B: Direct Crown Ether HPLC
Method C: Classical Resolution
Primary Mechanism
- interaction with Polysaccharide CSP
Host-Guest complexation (Crown Ether)
Diastereomeric Salt Formation
Detection Mode
UV (254 nm) - High Sensitivity
ELSD, RI, or Low UV (200 nm)
Visual / Gravimetric (Yield)
Sample Prep
High (Requires reaction step)
Low (Dissolve & Shoot)
N/A (Synthesis method)
Resolution ()
Excellent ( typical)
Good ()
Variable (Process dependent)
Ideal Use Case
Final QC release , Trace impurity analysis
In-process monitoring (IPC)
Multi-kg Manufacturing
Decision Logic & Workflow
The choice of method depends strictly on the stage of drug development.
Figure 1: Decision matrix for selecting the appropriate chiral separation technique based on analytical needs.
Detailed Experimental Protocols
Method A: Pre-column Derivatization (The QC Standard)
Rationale: Since the native amine is UV-transparent, we attach a 3,5-dinitrobenzoyl (DNB) group. This introduces a strong chromophore (UV active at 254 nm) and a
-acceptor group that interacts strongly with polysaccharide-based Chiral Stationary Phases (CSPs).
Protocol:
Reagent Preparation:
Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
Prepare a 1% solution of triethylamine (TEA) in acetonitrile (base scavenger).
Reaction:
Mix 100
L of sample amine (approx 1-5 mg/mL) with 200 L of DNB solution and 50 L of TEA solution.
Vortex and incubate at ambient temperature for 15 minutes. (Reaction is rapid for primary amines).
Quench with 100
L of ethanol (to consume excess acid chloride).
HPLC Conditions:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose carbamate derivatives).
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v). Note: No basic additive is needed as the amine is now an amide.
Flow Rate: 1.0 mL/mL.
Detection: UV @ 254 nm.
Expected Result: The DNB-derivative converts the aliphatic amine into a rigid, aromatic amide, typically yielding separation factors (
) .
Figure 2: Chemical derivatization pathway transforming the UV-silent amine into a UV-active amide.
Method B: Direct Crown Ether Separation (The Process Method)
Rationale: Primary amines (
) form specific host-guest inclusion complexes with 18-crown-6 ether rings. The Chiralpak CR(+) column utilizes this mechanism.
Protocol:
Sample Prep: Dissolve the amine salt directly in the mobile phase (or water). No reaction required.
HPLC Conditions:
Column: Crownpak CR(+) (Daicel) or equivalent.
Mobile Phase: Perchloric Acid (HClO
) pH 1.5 to 2.0.
Critical: The amine must be fully protonated to fit into the crown ether. Neutral amines will elute at the void volume.
Composition: 100% Aqueous HClO
(pH 1.5) usually works; Methanol (10-15%) can be added to reduce retention time.
Temperature: Low temperature (
) enhances the stability of the host-guest complex, improving resolution.
Rationale: For multi-kilogram production (e.g., Taselisib synthesis), chromatography is expensive. Diastereomeric salt crystallization is used.
Resolving Agent:(S)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid .
Solvent System: Ethanol/Water or Isopropanol.
Mechanism: The chiral acid reacts with the racemic amine to form two diastereomeric salts:
Salt A:
-Amine -Acid (Less Soluble - Precipitates)
Salt B:
-Amine -Acid (More Soluble - Stays in liquor)
Procedure: The mixture is heated to dissolution and cooled slowly. The precipitate is filtered and treated with NaOH to liberate the free chiral amine.
References
Genentech/Roche (Taselisib Development): Ndubaku, C. O., et al. "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency, Selectivity, and Antitumor Efficacy." Journal of Medicinal Chemistry, 2013, 56(11), 4597–4610. Link
Derivatization of Aliphatic Amines: Sigma-Aldrich Technical Bulletin. "Derivatization and Separation of Aliphatic Amines." Link
Crown Ether Chromatography: Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) and CR(-)." Link
General Chiral Separation Guide: BenchChem. "Comparative Analysis of Methods for Determining Enantiomeric Purity." Link
Validation
Benchmarking 2-Cyclopropyl-2-methoxyethan-1-amine against standard amine building blocks
Executive Summary In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "cyclopropyl-methoxy" motif represents a more sophisticated strategy for modulating physicochemical properties. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "cyclopropyl-methoxy" motif represents a more sophisticated strategy for modulating physicochemical properties. This guide benchmarks 2-Cyclopropyl-2-methoxyethan-1-amine (CPMEA) against standard amine building blocks.
The Bottom Line: CPMEA acts as a "hybrid" bioisostere. It bridges the gap between lipophilic alkyl amines (like isobutylamine) and polar solubilizing tails (like 2-methoxyethylamine). By introducing steric bulk via the cyclopropyl ring and electronic modulation via the
-methoxy group, it offers a unique solution for lowering and blocking metabolic soft spots without sacrificing potency.
Structural Anatomy & Logic
To understand the utility of CPMEA, we must deconstruct its features relative to its competitors.
) moderately compared to ethyl/isopropyl groups, while retaining character (Fsp3).
Methoxy Group: Acts as a hydrogen bond acceptor (HBA) and exerts an electron-withdrawing inductive effect (-I), which lowers the basicity of the primary amine.
Ethylene Linker: Maintains the standard distance for amide coupling or reductive amination.
DOT Diagram: Structure-Activity Logic
The following diagram illustrates the functional roles of each moiety within the CPMEA molecule.
Figure 1: Functional decomposition of 2-Cyclopropyl-2-methoxyethan-1-amine showing how structural components translate to medicinal chemistry properties.
Benchmarking Data: CPMEA vs. Standards
This section compares CPMEA against three standard building blocks used in similar contexts: Isobutylamine (steric baseline), 2-Methoxyethylamine (polar baseline), and Cyclopropylmethanamine (ring baseline).
Table 1: Physicochemical Property Comparison
Note: Values are derived from consensus QSAR predictions and standard medicinal chemistry literature [1, 2].
Analysis of the Data[4][5][6][7][8][9][10][11][12][13][14]
Modulation: The -methoxy group in CPMEA significantly lowers the of the amine compared to Isobutylamine (10.4) and Cyclopropylmethanamine (10.7). A lower (closer to physiological pH) often improves membrane permeability and reduces P-gp efflux liability [3].
Lipophilic Balance: CPMEA maintains a positive
(unlike the very polar Standard B), ensuring the molecule remains lipophilic enough to bind hydrophobic pockets while the methoxy group prevents it from becoming a "grease ball" like purely alkyl chains.
Metabolic Stability: Standard A (Isobutylamine) is prone to oxidative dealkylation. Standard B (2-Methoxyethylamine) is susceptible to O-demethylation. CPMEA uses the cyclopropyl group to sterically hinder the enzymatic approach to the methoxy ether, potentially extending half-life (
) [4].
Experimental Utility & Protocols
To validate the utility of CPMEA, we recommend two specific assays: Parallel Amide Coupling (to verify synthetic reactivity) and Microsomal Stability (to verify metabolic robustness).
Protocol 1: High-Throughput Amide Coupling
Objective: To demonstrate that the steric bulk of the cyclopropyl group does not hinder synthetic functionalization.
Reagents:
Test Amine: CPMEA (1.2 equiv)
Test Acid: Benzoic acid derivatives (1.0 equiv)
Coupling Agent: HATU (1.5 equiv)
Base: DIPEA (3.0 equiv)
Solvent: DMF (0.1 M concentration)
Workflow:
Dissolution: Dissolve the carboxylic acid in DMF in a 96-well reaction block.
Activation: Add DIPEA followed by HATU. Shake for 5 minutes at RT to form the active ester.
Addition: Add CPMEA solution. The slight steric bulk at the
-position is distal enough to allow rapid reaction, unlike -branched amines (e.g., isopropylamine) which may require elevated temperatures.
Incubation: Shake at RT for 2 hours.
QC: Analyze by LC-MS. Expect >95% conversion. Note: If conversion is <50%, check for moisture in DMF, as the methoxy group makes the amine slightly less nucleophilic than simple alkyl amines.
Preparation: Prepare a 10 mM stock of CPMEA-derivative (amide form) in DMSO.
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.
Sampling: Aliquot samples at
min.
Quenching: Immediately quench into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot
vs. time.
DOT Diagram: Benchmarking Workflow
The following flowchart outlines the decision tree for selecting CPMEA over standards.
Figure 2: Decision matrix for incorporating CPMEA into Lead Optimization campaigns.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for principles of inductive effects on pKa).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Reference for pKa and Permeability relationships).
Enamine Ltd. (2024).[6] Building Blocks for Drug Discovery: Cyclopropyl-containing amines. (General catalog reference for building block availability).
Operational Guide: Safe Disposal of 2-Cyclopropyl-2-methoxyethan-1-amine Executive Summary & Chemical Context 2-Cyclopropyl-2-methoxyethan-1-amine (MW: 115.17 g/mol ) is a functionalized primary amine incorporating a cyc...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 2-Cyclopropyl-2-methoxyethan-1-amine
Executive Summary & Chemical Context
2-Cyclopropyl-2-methoxyethan-1-amine (MW: 115.17 g/mol ) is a functionalized primary amine incorporating a cyclopropyl ring and an ether linkage. While specific Safety Data Sheets (SDS) for this exact building block may be sparse, its structure dictates a rigorous safety profile based on Structure-Activity Relationships (SAR) .
You must treat this compound as a Class 8 Corrosive and a Class 3 Flammable/Combustible Liquid . The cyclopropyl moiety introduces ring strain (~27.5 kcal/mol), increasing its energy content and flammability profile compared to linear amines. The primary amine group confers high basicity and corrosivity to biological tissue.
Immediate Action Directive:
Primary Hazard: Causes severe skin burns and eye damage (Category 1B).[1][2]
Secondary Hazard: Flammable liquid and vapor.[3][4]
Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. DO NOT dispose of down the drain.
Hazard Identification & Risk Assessment
Before handling waste, you must understand the "Why" behind the protocols. This compound presents a dual-threat profile:
Destroys tissue on contact. Vapors are irritating to the respiratory tract. PPE is non-negotiable.
Flammability
Flam. Liq. 3 (or Combustible)
The ether and cyclopropyl groups lower the flash point. Vapors can travel to ignition sources.
Reactivity
Incompatible
Reacts violently with strong acids (exothermic neutralization), acid chlorides, and strong oxidizers.
Expert Insight: The cyclopropyl group is relatively stable under basic conditions but can undergo ring-opening reactions under strong acidic conditions, potentially releasing additional heat. Avoid mixing this waste with concentrated mineral acids (e.g., H₂SO₄, HNO₃).
Waste Segregation & Containerization
Proper segregation is the single most critical step in preventing laboratory accidents. This compound must not be placed in general solvent waste if that waste contains acids or oxidizers.
The Segregation Protocol
Waste Stream: Organic Base / Non-Halogenated Organic.
Incompatible Streams:
Do NOT mix with Aqueous Acid waste (Violent Exotherm).
Do NOT mix with Oxidizing waste (Fire/Explosion Hazard).
Do NOT mix with Halogenated solvents (potential for alkylation reactions over time).
Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
Why: HDPE is resistant to the basicity of amines and physical impact.
Venting: Use a vented cap if available, or ensure significant headspace (10-15%) to accommodate thermal expansion, especially given the volatility of the ether/amine functionality.
Step-by-Step Disposal Procedure
Scenario A: Disposal of Pure/Excess Reagent
PPE Donning: Wear nitrile gloves (minimum 0.11mm thickness, double-gloving recommended), safety goggles, and a flame-resistant lab coat.
Transfer: Working inside a fume hood, transfer the liquid into the Organic Base waste container.
Rinsing: Triple-rinse the original bottle with a compatible solvent (e.g., Methanol or Ethanol). Add these rinses to the same waste container.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "2-Cyclopropyl-2-methoxyethan-1-amine" (Do not use abbreviations).[7]
Hazards: Check "Corrosive" and "Flammable."[1][2][3][4][6][8]
Defacing: Deface the label on the empty original bottle and discard it as non-hazardous glass waste (if triple-rinsed) or solid hazardous waste (if residue remains).
Scenario B: Disposal of Reaction Mixtures
If the amine is part of a reaction mixture:
Quenching: Ensure no active coupling agents (e.g., acid chlorides) remain.
pH Check: If the solution was acidified, ensure the pH is adjusted to neutral or basic before adding to organic waste to prevent precipitation or unexpected heat generation in the drum.
Consolidation: Combine with compatible non-halogenated organic solvents.
Visual Workflows (DOT Diagrams)
Figure 1: Waste Segregation Decision Logic
This decision tree guides you to the correct waste stream, preventing incompatible mixing.
Caption: Logical flow for segregating amine waste. Note the critical stop points for acidic or oxidizing mixtures.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response. Major spills (>100mL or outside fume hood) require professional EHS intervention.
Emergency Spill Management
Do not use water initially, as this spreads the amine and creates a larger corrosive surface area.
Isolate: Alert nearby personnel and cordon off the area.
Ventilate: If safe, ensure fume hoods are running; open windows if applicable.
Absorb:
Use Vermiculite , Dry Sand , or commercial Amphoteric Spill Pads .
Note: Avoid using paper towels for large spills as the high surface area can facilitate rapid evaporation of the flammable amine vapors.
Neutralization (Optional for Residues):
Only after the bulk liquid is absorbed, the surface can be wiped with a dilute (1-5%) Acetic Acid or Citric Acid solution to neutralize traces.
Warning: Do not pour concentrated acid directly onto the spill. The heat of neutralization can vaporize the chemical.
Disposal: Place all absorbent materials into a heavy-duty plastic bag or wide-mouth jar. Label as "Hazardous Waste: Solid Debris contaminated with Corrosive/Flammable Amine."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.).[9] Compound Summary: Cyclopropylamine (CAS 765-30-0). National Library of Medicine. Retrieved February 21, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
PubChemLite. (2025).[1] 2-Cyclopropyl-2-methoxyethan-1-amine Structure and Classification. University of Luxembourg. [Link]
Personal protective equipment for handling 2-Cyclopropyl-2-methoxyethan-1-amine
Executive Summary & Hazard Architecture Context: 2-Cyclopropyl-2-methoxyethan-1-amine is a specialized, bifunctional building block often utilized in medicinal chemistry for introducing metabolic stability (via the cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Context:
2-Cyclopropyl-2-methoxyethan-1-amine is a specialized, bifunctional building block often utilized in medicinal chemistry for introducing metabolic stability (via the cyclopropyl group) and solubility (via the ether linkage).
The Safety Paradox:
While often treated casually as just another "amine building block," this compound presents a dual-threat profile:
Chemical Reactivity: The primary amine is a potent nucleophile and base (pKa ~10), capable of causing immediate, irreversible coagulative necrosis (chemical burns).
Structural Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, it can exhibit unexpected reactivity under acidic conditions or oxidative stress, necessitating strict temperature and atmosphere controls.
Hazard Classification (Derived from Homologues):
Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][2][3]
Flammable Liquid (Category 3): Predicted flash point <60°C based on molecular weight (~115.17 g/mol ) and structural analogues (e.g., Cyclopropylamine).
Acute Toxicity: Harmful if swallowed or inhaled.[1]
PPE Matrix: The Defense-in-Depth Strategy
Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation's energy and volume.
Laminate Barrier: Silver Shield® or 4H® LinerOuter: Nitrile (for dexterity)Standard nitrile degrades rapidly against primary amines.
Butyl Rubber or Viton: Thickness > 0.5 mmBreakthrough time > 480 min.
Eye/Face
Chemical Splash Goggles (Indirect Vented).
Chemical Splash Goggles + Face Shield (8-inch minimum).
Full-Face Respirator (or Goggles + Shield).
Respiratory
Fume Hood (Sash at 18"). No respirator needed if containment holds.
Fume Hood. If outside hood (e.g., rotary evap), use ABEK1 or K-Type (Ammonia/Amine) filters.
Full-Face Respirator with ABEKP3 cartridges.
Body
Cotton Lab Coat (High neck).
Flame-Resistant (FR) Lab Coat (Nomex/Coolex).
Tychem® C or F Chemical Resistant Suit.
Critical Insight: Standard latex gloves are permeable to aliphatic amines. Do not use them. The amine group can facilitate transdermal absorption of the cyclopropyl moiety, which may have uncharacterized toxicological effects.
PPE Decision Logic (Visualization)
This workflow dictates the mandatory PPE upgrades based on experimental conditions.
Figure 1: PPE Escalation Protocol. Note that heating the amine significantly increases vapor pressure, necessitating a face shield and FR clothing.
Operational Protocol: Safe Handling & Synthesis
Pre-Operational Checks:
Atmosphere: Ensure the reaction vessel is purged with dry Nitrogen or Argon. Amines readily absorb CO₂ from the air to form carbamate salts, which can clog cannulas and pressurize vessels.
Quenching Agent: Have a beaker of dilute Acetic Acid (5%) or Citric Acid nearby. Never use strong mineral acids (HCl) for spills, as the exothermic reaction can vaporize the amine.
Step-by-Step Transfer (Cannula Method):
Setup: Secure the reagent bottle and receiving flask. Insert a bleed needle connected to an inert gas line into the reagent bottle.
PPE Check: Verify double gloves. Ensure wrists are covered by lab coat cuffs.
Transfer: Insert the cannula. Use positive pressure to transfer the liquid. Do not pour. Pouring increases surface area and vapor generation.
Clearing: After transfer, lift the cannula tip above the liquid level but keep it inside the bottle. Allow gas to purge the liquid from the tubing before removal.
Spill Response Workflow:
If a spill occurs (>5 mL), evacuate the immediate area. Vapor pressure will rise quickly.
Figure 2: Emergency spill response logic.[4] Neutralization is critical to stop vapor generation.
Disposal & Waste Management
Segregation is Mandatory:
Stream: Basic Organic Waste (Alkaline).
Incompatibility: NEVER mix with Acid Waste streams. This will cause an immediate exothermic reaction and potential explosion in the waste container.
Labeling: Clearly mark as "Corrosive, Flammable, Toxic."
Empty Containers:
Rinse the empty bottle with a small volume of Methanol.
Add the rinse to the reaction or waste stream.
Deface the label and dispose of the glass in the "Chemically Contaminated Glass" bin.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (n.d.). Cyclopropylamine - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023.
Thermo Fisher Scientific. (2021). Safety Data Sheet: Methoxypropylamine (Structural Surrogate).
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. (Reference for Nitrile vs. Laminate breakthrough times).